molecular formula C10H12ClNO B2521296 6-chloro-5-ethoxy-2,3-dihydro-1H-indole CAS No. 1379238-66-0

6-chloro-5-ethoxy-2,3-dihydro-1H-indole

Cat. No.: B2521296
CAS No.: 1379238-66-0
M. Wt: 197.66
InChI Key: DHBDMFZRBMAUTM-UHFFFAOYSA-N
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Description

6-chloro-5-ethoxy-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Indoles, including variants like 6-chloro-5-ethoxy-2,3-dihydro-1H-indole, are central to numerous synthetic strategies due to their nucleophilic reactivities. The coupling of indole structures with benzhydryl cations in different solvents exemplifies the precise control achievable in indole-based synthesis, facilitating the creation of complex molecular architectures crucial for drug discovery and development (Lakhdar et al., 2006).

Functionalization Techniques

Palladium-catalyzed reactions represent a cornerstone for indole functionalization, offering pathways to a broad spectrum of biologically active compounds. This method's versatility allows for the introduction of diverse functional groups into the indole core, expanding the utility of this compound derivatives in synthesizing natural products, pharmaceuticals, and agrochemicals (Cacchi & Fabrizi, 2005).

Chemiluminescence Applications

The study of indole derivatives' chemiluminescence has revealed the influence of substituents on light emission intensity, providing insights into the electronic properties of these compounds. Such investigations are fundamental for developing novel luminescent materials for sensing, imaging, and diagnostic applications (Sugiyama et al., 1967).

Pharmaceutical Research

In pharmaceutical research, the structural manipulation of indole cores, including 6-chloro variants, has led to the discovery of new melatonin receptor agonists and antagonists. These compounds provide a deeper understanding of the melatonin receptor's binding site, paving the way for novel therapeutics in sleep disorders and depression (Faust et al., 2000).

Environmental and Biological Interactions

Indole derivatives, including those structurally related to this compound, undergo various metabolic transformations in biological systems. Understanding these processes is crucial for assessing the environmental impact and potential bioaccumulation of indole-based compounds, with implications for drug metabolism and toxicology studies (Gillam et al., 2000).

Future Directions

Indole derivatives, including 6-chloro-5-ethoxy-2,3-dihydro-1H-indole, have immense potential for exploration for newer therapeutic possibilities . Their diverse biological activities have created interest among researchers to synthesize a variety of indole derivatives .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-ethoxy-2,3-dihydro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling and gene expression, modulating their activity and leading to various biological effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound may alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of pro-inflammatory mediators . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic pathways can influence the overall biological activity and toxicity of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within certain cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

6-chloro-5-ethoxy-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBDMFZRBMAUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.